1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea
Description
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring dual thiophene moieties. The compound comprises a central urea group (-NH-C(O)-NH-) flanked by two distinct substituents: a 2-hydroxy-2-(thiophen-2-yl)propyl chain and a thiophen-2-ylmethyl group. The hydroxyl group in the propyl chain could enhance solubility or enable hydrogen bonding, while the urea core may facilitate intermolecular interactions, such as hydrogen bonding or coordination with biological targets.
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-13(17,11-5-3-7-19-11)9-15-12(16)14-8-10-4-2-6-18-10/h2-7,17H,8-9H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCVWAPRWRPNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CS1)(C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of thiophene derivatives with urea under specific conditions. The synthetic route may include the following steps:
Starting Materials: Thiophene-2-carbaldehyde and thiophene-2-methylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced using reagents like halogens or alkyl halides.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Thiophene and Urea Motifs
The compound’s structural uniqueness lies in the combination of a urea backbone with two thiophene-based substituents. Key comparisons include:
Key Observations :
- Core Heterocycle : The target compound’s urea core distinguishes it from pyrimidine (), benzimidazole (), or purine-based () analogues. Urea’s hydrogen-bonding capacity may enhance target selectivity compared to rigid heterocycles.
- Thiophene Substitution : Unlike S24 (), which lacks thiophene, the dual thiophene groups in the target compound could enhance π-π stacking or redox activity.
- Functional Groups : The hydroxypropyl chain is absent in benzimidazole derivatives (), which instead feature halogen substituents. This may influence solubility and metabolic stability.
Pharmacological and Material Properties
- Benzimidazole Analogues () : Exhibit planar structures with dihedral angles (~37°) between thiophene and benzimidazole rings, enabling intercalation in biological systems. The target compound’s flexible hydroxypropyl chain may reduce planarity but improve bioavailability.
- Purine-Urea Hybrids () : Demonstrated kinase inhibition (e.g., Nek2) due to urea’s hydrogen-bonding with ATP pockets. The target compound’s thiophene groups might confer complementary hydrophobic interactions.
- CO2 Adsorption Applications (): Urea-linked organosilica nanoparticles (e.g., 1-(6-aminopyridin-2-yl)-3-(triethoxysilylpropyl)urea) exploit urea’s CO2 affinity. The target compound’s thiophenes could modify porosity or adsorption kinetics if incorporated into similar frameworks.
Challenges and Opportunities
- Stereochemistry : The hydroxypropyl group introduces a stereocenter, which may require enantioselective synthesis—unlike symmetric analogues (e.g., pyrimidin-2-ols in ).
- Stability : Thiophene oxidation susceptibility contrasts with benzofuran’s stability in pyrimidine derivatives ().
- Diverse Applications : While benzimidazoles () target antiparasitic activity, and purine-ureas () inhibit kinases, the target compound’s dual thiophenes could align with anticancer or antimicrobial research.
Biological Activity
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea is a novel compound characterized by its urea backbone and substituted thiophene rings. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The presence of hydroxypropyl and thiophene moieties may contribute to its interaction with biological targets, leading to various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes two thiophene rings, which are known for their aromatic properties and ability to participate in electron transfer reactions.
| Property | Value |
|---|---|
| IUPAC Name | 1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-thiophen-2-ylurea |
| Molecular Weight | 270.38 g/mol |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with isocyanates or carbamates. A common method includes reacting 2-thiophenemethylamine with an isocyanate in the presence of a base like triethylamine, often conducted in dichloromethane at room temperature.
Antimicrobial Properties
Research indicates that compounds containing thiophene rings exhibit significant antimicrobial activity. The biological activity of this compound has been explored in various studies:
-
Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related thiophene compounds have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain MIC (µM) Staphylococcus aureus 20–40 Escherichia coli 40–70
Anticancer Activity
The anticancer potential of thiophene derivatives has been documented, with particular focus on their ability to induce apoptosis in cancer cells. Studies on structurally similar compounds have shown that they can inhibit cell proliferation and induce cell cycle arrest.
- Mechanism of Action : The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis. For instance, interactions with DNA or inhibition of specific enzymes involved in cancer progression have been hypothesized .
Case Studies
A recent study evaluated the anticancer effects of various thiophene-containing urea derivatives, including the target compound. Results indicated a dose-dependent response in cancer cell lines, with significant reductions in viability observed at higher concentrations.
Key Findings:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Concentration Range : 10 µM to 100 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Q & A
Basic: What are the key synthetic routes for synthesizing 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea?
Methodological Answer:
Synthesis typically involves multi-step organic reactions. A common approach includes:
Core Functionalization : Preparation of the thiophene moiety via cyclization reactions (e.g., gold(I)-catalyzed cyclization of alkynyl thioanisoles) .
Hydroxypropyl Introduction : Hydroxylation of a propyl group using oxidizing agents like H2O2 under controlled pH and temperature .
Urea Linkage Formation : Reaction of an isocyanate (e.g., thiophen-2-ylmethyl isocyanate) with a primary amine (e.g., 2-hydroxy-2-(thiophen-2-yl)propylamine) in anhydrous solvents (e.g., DMF) at 60–80°C .
Purification : Column chromatography or recrystallization to isolate the product (≥95% purity) .
Basic: How is the molecular structure of this compound characterized in research?
Methodological Answer:
Structural elucidation involves:
- NMR Spectroscopy : To confirm the presence of hydroxypropyl (δ 1.2–1.8 ppm, multiplet) and urea NH protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., expected [M+H]<sup>+</sup> ~350–370 Da) .
- X-ray Crystallography : For solid-state conformation analysis, revealing hydrogen-bonding patterns between urea groups .
Advanced: How can researchers resolve conflicting data in biological activity assays for this compound?
Methodological Answer:
Conflicting results (e.g., variable IC50 values in enzyme inhibition) require:
Assay Standardization : Control solvent (DMSO ≤0.1%), temperature (37°C), and cell line/pH consistency .
Orthogonal Validation : Cross-check using SPR (surface plasmon resonance) for binding affinity and in silico docking (e.g., AutoDock Vina) to confirm target interactions .
Batch Reproducibility : Verify purity (HPLC ≥98%) and stereochemical stability (chiral HPLC) across synthetic batches .
Advanced: What reaction optimization strategies improve yield in large-scale synthesis?
Methodological Answer:
Yield enhancement strategies include:
- Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., isocyanate-amine coupling) to minimize side reactions .
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl2) for regioselective thiophene functionalization .
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) for urea bond formation, improving reaction kinetics .
Basic: What are the primary biological targets hypothesized for this compound?
Methodological Answer:
Hypotheses are based on structural analogs:
- Kinase Inhibition : Thiophene-urea derivatives target ATP-binding pockets in kinases (e.g., JAK2, EGFR) via hydrogen bonding with urea NH groups .
- GPCR Modulation : Thiophene’s aromaticity may interact with G-protein-coupled receptors (e.g., serotonin receptors) .
- Antimicrobial Activity : Urea’s hydrogen-bonding capacity disrupts bacterial cell wall synthesis enzymes .
Advanced: How do computational methods predict the compound’s reactivity and stability?
Methodological Answer:
Computational workflows include:
DFT Calculations : To model electron density maps (e.g., Fukui indices) for nucleophilic/electrophilic sites .
MD Simulations : Assess hydrolytic stability of the urea bond in aqueous environments (e.g., ~2 ns simulations in explicit water) .
pKa Prediction : Tools like MarvinSketch estimate NH proton acidity (pKa ~8–10), guiding pH-sensitive reaction design .
Basic: What analytical techniques quantify the compound’s purity and degradation products?
Methodological Answer:
- HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (LOD ≤0.1%) .
- TGA/DSC : Thermal stability analysis (decomposition onset ~200°C) informs storage conditions .
- LC-MS/MS : Identifies degradation products (e.g., hydrolyzed urea to amine derivatives) under stress conditions .
Advanced: What strategies address low solubility in in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or DMSO/PEG-400 mixtures to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate esters at the hydroxypropyl group for improved bioavailability .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size ~150 nm) for sustained release .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats required due to potential skin/eye irritation .
- Storage : Argon atmosphere, –20°C in amber vials to prevent oxidation/hydrolysis .
- Waste Disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .
Advanced: How is structure-activity relationship (SAR) analysis conducted for derivatives?
Methodological Answer:
SAR studies involve:
Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or phenyl) .
Bioactivity Profiling : Test against panels (e.g., NCI-60 cancer lines) to correlate substituents with IC50 trends .
3D-QSAR Modeling : CoMFA/CoMSIA maps electrostatic/hydrophobic fields to activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
